3-acetyl-3H-quinolin-2-one

Catalog No.
S12821439
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-acetyl-3H-quinolin-2-one

Product Name

3-acetyl-3H-quinolin-2-one

IUPAC Name

3-acetyl-3H-quinolin-2-one

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6,9H,1H3

InChI Key

ATXPBXFMPNZDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=C2C=CC=CC2=NC1=O

3-Acetyl-3H-quinolin-2-one is a heterocyclic compound characterized by a quinoline core with an acetyl group at the 3-position and a carbonyl group at the 2-position. The molecular formula of this compound is C_10H_7N_O_2, and its structure features a bicyclic system that includes a nitrogen atom within the ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

, including:

  • Condensation Reactions: It can undergo condensation with different nucleophiles, leading to the formation of diverse derivatives. For instance, reactions with amines can yield substituted quinolinones.
  • Cycloaddition Reactions: The compound can also participate in cycloaddition reactions, forming new cyclic structures that may exhibit enhanced biological properties.
  • Electrophilic Aromatic Substitution: The presence of the acetyl group makes the aromatic ring susceptible to electrophilic substitution, allowing for further functionalization at various positions on the quinoline ring.

Research indicates that 3-acetyl-3H-quinolin-2-one exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents .
  • Anti-inflammatory Effects: There is evidence suggesting that certain analogs can modulate inflammatory pathways, offering therapeutic potential in managing inflammatory diseases .

The synthesis of 3-acetyl-3H-quinolin-2-one can be achieved through several methods:

  • Friedländer Synthesis: This classical method involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of an acid catalyst to form a quinoline structure.
  • Cyclization Reactions: Starting from appropriate precursors such as 2-aminoaryl ketones, cyclization can be induced under acidic or basic conditions to yield the desired quinolinone structure .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields, providing an efficient route to synthesize this compound .

3-Acetyl-3H-quinolin-2-one has several notable applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential use in treating infections and cancer due to their biological activity.
  • Material Science: The compound's unique properties make it suitable for developing new materials, particularly in organic electronics and photonic devices.
  • Chemical Research: It serves as a valuable intermediate in synthesizing more complex heterocyclic compounds.

Studies on 3-acetyl-3H-quinolin-2-one have focused on its interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins have revealed insights into its mechanism of action, particularly in inhibiting specific enzymes related to disease processes.
  • Molecular Docking Studies: Computational studies have been employed to predict how 3-acetyl-3H-quinolin-2-one binds to target proteins, aiding in the design of more potent derivatives .

Several compounds share structural similarities with 3-acetyl-3H-quinolin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AcetylquinolineQuinoline core with an acetyl groupExhibits strong fluorescence properties
4-AcetylaminoquinolineAmino group at position 4Known for its antitumor activity
6-MethoxyquinolineMethoxy group at position 6Displays significant neuroprotective effects
8-HydroxyquinolineHydroxy group at position 8Used as a chelating agent in metal ion extraction

These compounds differ primarily in their substituents and positions on the quinoline ring, which influence their biological activities and applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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